molecular formula C9H17N B8407117 Cyclopentanone-tert-butyl imine

Cyclopentanone-tert-butyl imine

Cat. No.: B8407117
M. Wt: 139.24 g/mol
InChI Key: INYNTAFIVXSPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanone-tert-butyl imine is an organic compound that features a cyclopentanone ring bonded to a tert-butyl imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone-tert-butyl imine can be synthesized through the reaction of cyclopentanone with tert-butylamine. The reaction typically involves the condensation of the ketone with the amine, resulting in the formation of the imine bond. This process can be catalyzed by acids to increase the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors where cyclopentanone and tert-butylamine are combined under controlled conditions. The reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the mixing of reactants and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone-tert-butyl imine undergoes several types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentanone-tert-butyl imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanone-tert-butyl imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound of interest for drug development .

Comparison with Similar Compounds

Cyclopentanone-tert-butyl imine can be compared with other imine compounds, such as:

    Cyclohexanone-tert-butyl imine: Similar structure but with a six-membered ring.

    Cyclopentanone-ethyl imine: Similar structure but with an ethyl group instead of a tert-butyl group.

    Cyclopentanone-phenyl imine: Similar structure but with a phenyl group instead of a tert-butyl group.

The uniqueness of this compound lies in the steric effects and electronic properties imparted by the tert-butyl group, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

N-tert-butylcyclopentanimine

InChI

InChI=1S/C9H17N/c1-9(2,3)10-8-6-4-5-7-8/h4-7H2,1-3H3

InChI Key

INYNTAFIVXSPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C1CCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanone (13.3 mL, 150 mmol) and tert-butylamine (47.4 mL, 450 mmol) were combined in 110 mL diethyl ether under a nitrogen atmosphere and were then cooled to −55° C. in a dry ice/acetonitrile bath. Titanium tetrachloride (8.2 mL, 75 mmol) was taken up in 70 mL pentane and added dropwise to the above solution, being careful to maintain the temperature at −40° C. the reaction was then stirred at −40° C. for 6 h and was then allowed to warm to room temperature overnight. The reaction mixture was filtered through a short plug of celite and washed with diethyl ether. The filtrate was evaporated in vacuo to yield 15.9 g (76%) of the title product as a clear oil.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
8.2 mL
Type
catalyst
Reaction Step Five
Yield
76%

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